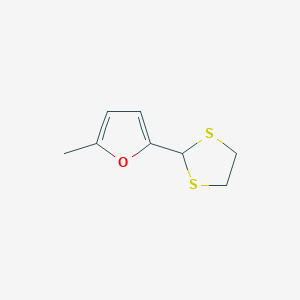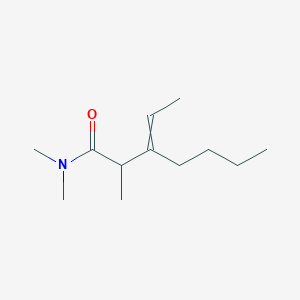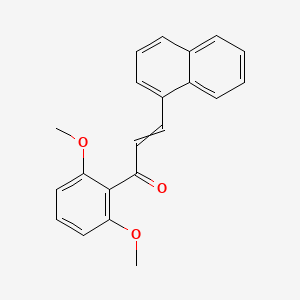![molecular formula C16H14O B14189003 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene CAS No. 919365-64-3](/img/structure/B14189003.png)
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is an organic compound that belongs to the class of naphthalenes. This compound features a naphthalene ring substituted with prop-2-en-1-yl and prop-2-yn-1-yl groups. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-2-en-1-yl chloride and prop-2-yn-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce the alkyne and alkene groups to alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role as an enzyme inhibitor or receptor agonist.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-en-1-yl)naphthalene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
2-[(prop-2-yn-1-yl)oxy]naphthalene: Lacks the prop-2-en-1-yl group, affecting its overall chemical behavior and applications.
Uniqueness
1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene is unique due to the presence of both prop-2-en-1-yl and prop-2-yn-1-yl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its simpler analogs.
Propiedades
Número CAS |
919365-64-3 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-prop-2-enyl-2-prop-2-ynoxynaphthalene |
InChI |
InChI=1S/C16H14O/c1-3-7-15-14-9-6-5-8-13(14)10-11-16(15)17-12-4-2/h2-3,5-6,8-11H,1,7,12H2 |
Clave InChI |
LHBYHPFLVSCCBX-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC2=CC=CC=C21)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)

![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)







![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)
![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)

